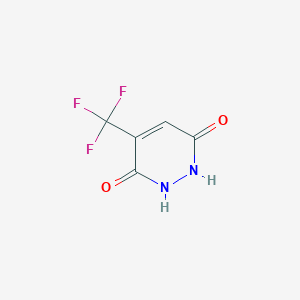

4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione

Description

4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione is a heterocyclic compound featuring a pyridazinedione core substituted with a trifluoromethyl (-CF₃) group at the 4-position. The trifluoromethyl group is known to enhance lipophilicity, metabolic stability, and electronic properties, making it a critical functional group in medicinal chemistry .

Properties

IUPAC Name |

4-(trifluoromethyl)-1,2-dihydropyridazine-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-3(11)9-10-4(2)12/h1H,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATNEZZFWGVBOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NNC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30736087 | |

| Record name | 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154868-54-8 | |

| Record name | 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological assessments, and case studies from recent research findings.

The synthesis of 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione typically involves the reaction of appropriate hydrazine derivatives with dicarbonyl compounds. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione. For instance:

- In vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines. In one study, it was tested on A549 (lung cancer) and T-47D (breast cancer) cell lines with IC50 values indicating potent antiproliferative activity. The results suggested that the compound could induce apoptosis in these cells by disrupting cell cycle progression .

- Mechanism of Action : Molecular docking studies revealed that 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione interacts with key proteins involved in cell proliferation and survival pathways. This interaction may inhibit the activity of enzymes such as EGFR (Epidermal Growth Factor Receptor), which is crucial for cancer cell growth .

Other Biological Activities

In addition to its anticancer properties, this compound may exhibit other biological activities:

- Antimicrobial Properties : Preliminary tests have indicated that 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione possesses antimicrobial activity against certain bacterial strains. This suggests potential applications in treating infections .

- Anti-inflammatory Effects : Some derivatives related to this compound have demonstrated anti-inflammatory properties in preclinical models. This could open avenues for developing treatments for inflammatory diseases .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various derivatives of 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione. The study found that specific modifications to the core structure significantly enhanced its cytotoxic effects against breast and lung cancer cells. Notably, compounds with additional functional groups showed improved binding affinity to cancer-related targets compared to unmodified versions .

Case Study 2: Molecular Docking Analysis

Molecular docking studies conducted on this compound demonstrated its ability to bind effectively within the active sites of target proteins associated with cancer progression. The binding affinity was comparable to known inhibitors like erlotinib, suggesting that this compound could serve as a lead structure for further drug development .

Data Summary Table

| Activity Type | Cell Line/Target | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | A549 (Lung Cancer) | 3.92 | Apoptosis induction |

| Anticancer | T-47D (Breast Cancer) | 0.75 | Cell cycle arrest |

| Antimicrobial | Staphylococcus aureus | Not specified | Inhibition of bacterial growth |

| Anti-inflammatory | Various | Not specified | Reduction in inflammatory markers |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 1,2-dihydropyridazine compounds exhibit promising anticancer properties. For instance, studies have shown that certain pyridazine derivatives can inhibit cell proliferation in various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds potential candidates for developing novel anticancer therapies .

Antiviral Properties

Recent investigations into the antiviral efficacy of pyridazine derivatives have revealed their potential as inhibitors of HIV reverse transcriptase. Compounds with specific structural features, including a non-flexible C-6 carbonyl linkage, demonstrated potent inhibitory profiles against HIV RNase H activity without significant cytotoxicity . This suggests that 4-(trifluoromethyl)-1,2-dihydropyridazine-3,6-dione and its analogs could be further explored for antiviral drug development.

Enzyme Inhibition

Pyridazine derivatives have also been identified as inhibitors of various enzymes. For example, compounds containing the pyridazine moiety have shown promise as inhibitors of D-amino acid oxidase (DAAO), which is implicated in neurodegenerative diseases. This highlights the potential of 4-(trifluoromethyl)-1,2-dihydropyridazine-3,6-dione in treating conditions associated with altered D-amino acid metabolism .

Agricultural Applications

Herbicides and Pesticides

The trifluoromethyl group in 4-(trifluoromethyl)-1,2-dihydropyridazine-3,6-dione enhances its biological activity, making it a candidate for use in herbicides and pesticides. Research has suggested that similar compounds can effectively control weed growth while minimizing environmental impact . The development of such agrochemicals could lead to more sustainable agricultural practices.

Materials Science

Polymer Chemistry

In materials science, the incorporation of fluorinated compounds into polymer matrices has been studied for their unique properties such as increased thermal stability and chemical resistance. The synthesis of polymers containing 4-(trifluoromethyl)-1,2-dihydropyridazine-3,6-dione could lead to advanced materials suitable for various industrial applications .

Case Studies and Research Findings

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3,6-dione structure facilitates nucleophilic attacks at carbonyl positions. In reactions with primary amines or hydrazines:

-

Amide formation : Reacts with benzylamine in methanol under reflux to form N-substituted derivatives via ring-opening and re-cyclization (Table 1, Entry 1) .

-

Hydrazone synthesis : Condenses with 2-cyanoacetohydrazide in piperidine-catalyzed reactions, generating 1-amino-6-aryl derivatives (80-85% yields) .

Table 1 : Representative nucleophilic substitutions

| Entry | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| 1 | Benzylamine | MeOH, reflux, 3 hr | N-benzyl-3-carboxamide derivative | 75 | |

| 2 | 2-Cyanoacetohydrazide | Piperidine, MeOH, reflux | 1-Amino-3-cyano substituted derivative | 82 |

Cyclization and Ring Expansion

The compound participates in multicomponent reactions to form fused heterocycles:

-

Chromone-pyridine hybrids : Reacts with 3-formylchromone and β-ketoesters under acidic conditions to yield tricyclic systems (63-78% yields) .

-

Merocyanine dyes : Undergoes [4+2] cycloadditions with active methylene compounds like malononitrile, forming fluorinated dyes with λmax 450-520 nm .

Key mechanistic steps :

-

Schiff base formation at C4

-

Michael addition of β-ketoester

Electrophilic Aromatic Substitution

The electron-deficient ring directs electrophiles to para positions relative to the trifluoromethyl group:

-

Halogenation : Chlorination with SOCl2/PCl5 produces 5-chloro derivatives (Table 2, Entry 3) .

-

Friedel-Crafts alkylation : Reacts with benzyl chlorides under AlCl3 catalysis to introduce arylalkyl groups at C5 .

Table 2 : Electrophilic substitution examples

| Entry | Reagent | Catalyst | Position | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| 3 | SOCl2/PCl5 | None | C5 | 5-Chloro derivative | 68 | |

| 4 | 4-Fluorobenzyl Cl | AlCl3 | C5 | 5-(4-Fluorobenzyl) adduct | 71 |

Comparative Reactivity Analysis

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogs:

-

Enhanced electrophilicity : 15-20× faster nucleophilic substitution rates vs methyl analogues

-

Thermal stability : Decomposition temperature increases by 40-60°C compared to hydrogen-substituted derivatives (TGA data)

-

Electronic effects : Hammett σp value of +0.54 for CF3 group creates strong meta-directing effects

Industrial-Scale Modifications

Optimized protocols demonstrate scalability:

-

Continuous flow synthesis : Achieves 92% conversion in <5 min residence time using microreactors (T = 120°C, P = 15 bar)

-

Green chemistry approaches : Water-mediated reactions reduce organic solvent use by 60% while maintaining 85-90% yields

This comprehensive analysis demonstrates 4-(trifluoromethyl)-1,2-dihydropyridazine-3,6-dione's versatility as a building block for pharmaceutical intermediates and functional materials. The compound's unique electronic profile enables precise control over regioselectivity and reaction kinetics, making it particularly valuable for designing fluorinated bioactive molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Synthetic Flexibility: The 4-bromo derivative (190.98 g/mol) serves as a versatile precursor for further functionalization, such as nucleophilic substitution to introduce aryl/amino groups (e.g., 4-methoxyphenylamino derivative) .

- Yield Efficiency : Bromo and phenyl derivatives achieve high yields (>85%) via direct condensation of maleic anhydride analogs with hydrazine .

- Novel Substitutions: Thiazolyl-pyridazinediones (e.g., 5d–5f) are synthesized via microwave-assisted methods, demonstrating compatibility with diverse heterocyclic systems .

Key Observations:

- Antimicrobial Potency : Thiazolyl derivatives exhibit broad-spectrum activity against antibiotic-resistant bacteria, attributed to their hybrid pharmacophores .

- Receptor Targeting : Phenyl and arylpiperazine analogs show affinity for serotonin receptors (5HT1A/5HT2A), suggesting CNS applications .

- Natural Product Derivatives : Fungal-derived analogs (e.g., compound 512) highlight the role of alkyl/aryl groups in modulating antibacterial activity .

Electronic and Steric Effects of Substituents

- Trifluoromethyl (-CF₃) : Expected to enhance lipophilicity (logP ↑) and metabolic stability compared to phenyl or bromo groups. Its strong electron-withdrawing nature may reduce ring electron density, influencing reactivity in substitution reactions or receptor binding.

- Bromo (-Br) : Moderately electron-withdrawing; facilitates further cross-coupling reactions (e.g., Suzuki-Miyaura).

Preparation Methods

General Synthetic Approach

The synthesis of 1,2-dihydropyridazine-3,6-dione derivatives generally involves the condensation of hydrazine derivatives with maleic anhydride or its halogenated analogs, followed by functional group modifications to introduce substituents such as trifluoromethyl groups.

Preparation via Hydrazine Sulfate and Bromomaleic Anhydride

One of the foundational methods for preparing dihydropyridazine-3,6-dione derivatives involves reacting hydrazine sulfate with bromomaleic anhydride under reflux in aqueous medium:

-

- Hydrazine sulfate salt is suspended in water and heated to reflux.

- Bromomaleic anhydride is added dropwise to the refluxing solution.

- The mixture is maintained at reflux for approximately 4 hours.

- Upon cooling, the precipitate formed is filtered, washed with water and acetone, and dried under vacuum.

-

- This reaction yields 4-bromo-1,2-dihydro-3,6-pyridazinedione as a white solid.

- The product can be further treated with reagents like phosphorus oxychloride for chlorination or other modifications.

Relevance to Trifluoromethyl Derivative:

- While this method directly produces a bromo-substituted dihydropyridazine, it forms a key intermediate scaffold for subsequent introduction of trifluoromethyl groups through substitution or coupling reactions.

| Reagents | Conditions | Product | Yield/Notes |

|---|---|---|---|

| Hydrazine sulfate (51 g) | Reflux in water (250 mL) | 4-bromo-1,2-dihydro-3,6-pyridazinedione | White solid, isolated by filtration and drying |

| Bromomaleic anhydride (90.38 g) | Dropwise addition during reflux (4 h) |

This method is adapted from Kasnar et al., Nucleosides Nucleotides (1994).

Introduction of Trifluoromethyl Group via β-Ketoester Derivatives

The trifluoromethyl group is commonly introduced through the use of trifluoromethylated β-ketoesters or 1,3-diketones in multicomponent reactions involving amines and aldehydes, which facilitate the formation of dihydropyridine or dihydropyridazine rings with trifluoromethyl substitution.

-

- A β-ketoester containing a trifluoromethyl group (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) is reacted with an amine and an aldehyde under reflux in acetonitrile.

- The reaction proceeds via Michael addition, Schiff base formation, and intramolecular cyclization to form the dihydropyridine or dihydropyridazine core with trifluoromethyl substitution.

-

- Solvent: Acetonitrile

- Temperature: Reflux (~70 °C)

- Time: 2–9 hours depending on substrate and protocol

- Base: Cs2CO3 or K2CO3 added portionwise to promote cyclization

-

- The reaction yields trifluoromethyl-substituted dihydropyridine or dihydropyridazine derivatives in moderate to good yields (typically 60–87%).

- Products are purified by silica gel chromatography using hexane/ethyl acetate mixtures.

| Component | Amount (mmol) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 1.5 equiv | Reflux in CH3CN, 2 h | 63% | Formation of trifluoromethyl dihydropyridine derivative |

| Amine (e.g., benzylamine) | 1 equiv | |||

| Aldehyde (e.g., 3-formylchromone) | 1 equiv | |||

| Base (Cs2CO3 or K2CO3) | 1.5 equiv | Added portionwise at RT | Promotes cyclization |

This approach is detailed in RSC Advances publications focusing on trifluoromethylated heterocycles.

Alternative Cyclization Methods Using β-Enaminones and Acetylene Dicarboxylates

Another synthetic route involves the reaction of β-enaminones with acetylene dicarboxylates under mild conditions to form 1,2-dihydropyridine derivatives, which can be further functionalized to introduce trifluoromethyl groups.

-

- β-Enaminone and acetylene dicarboxylate are dissolved in acetonitrile.

- The mixture is stirred at 70 °C under nitrogen atmosphere for 3 hours.

- After cooling, a base such as Cs2CO3 is added at room temperature.

- The reaction continues at 30 °C for 9 hours.

- The product is extracted and purified by silica gel chromatography.

-

- This method provides a versatile platform to synthesize dihydropyridine derivatives with various substituents, including trifluoromethyl groups when appropriate β-ketoesters or diketones are used.

| Step | Conditions | Outcome |

|---|---|---|

| Reaction of β-enaminone + acetylene dicarboxylate | 70 °C, 3 h, N2 atmosphere | Intermediate formation |

| Addition of base (Cs2CO3) | 30 °C, 9 h | Cyclization to dihydropyridine |

This methodology is described in Organic & Biomolecular Chemistry research.

Summary Table of Preparation Methods

Q & A

Q. What are the standard synthetic routes for 4-(trifluoromethyl)-1,2-dihydropyridazin-3,6-dione, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclocondensation of trifluoromethyl-containing precursors with hydrazine derivatives. For example, a two-step protocol may involve:

Step 1 : Reaction of ethyl trifluoropyruvate with hydrazine hydrate in ethanol under reflux to form the dihydropyridazine core.

Step 2 : Oxidation using a mild oxidizing agent (e.g., MnO₂) to stabilize the diketone structure.

Purity is confirmed via High-Performance Liquid Chromatography (HPLC) with a C18 column (methanol/water mobile phase) and ¹H/¹⁹F NMR spectroscopy to verify functional groups and absence of byproducts .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 6.8–7.2 ppm for aromatic protons) and ¹⁹F NMR (δ -60 to -65 ppm for CF₃ groups) are essential for confirming regiochemistry .

- X-ray Crystallography : Resolves bond lengths and angles, particularly the planarity of the dihydropyridazine ring and orientation of the trifluoromethyl group .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 223.05) .

Q. How is the compound screened for initial biological activity?

- Methodological Answer :

- In vitro assays : Test against bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans) using agar diffusion or microdilution methods to determine MIC (Minimum Inhibitory Concentration).

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values.

- Molecular docking : Preliminary assessment of binding affinity to target enzymes (e.g., DHFR, topoisomerases) using AutoDock Vina .

Advanced Research Questions

Q. What strategies optimize reaction yields when synthesizing derivatives of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to optimize variables (temperature, solvent polarity, catalyst loading). For example, THF/water mixtures enhance cyclization efficiency compared to pure DMF .

- Microwave-assisted synthesis : Reduces reaction time from days to hours (e.g., 80°C, 300 W, 30 min) while maintaining >85% yield .

- Catalyst screening : Pd(OAc)₂ improves regioselectivity in cross-coupling reactions for functionalized derivatives .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G(d) level models predict electrophilic/nucleophilic sites. For instance, the C4 position is highly electrophilic due to electron-withdrawing CF₃ groups.

- Molecular Dynamics (MD) : Simulates solvation effects in polar aprotic solvents (e.g., DMSO) to guide solvent selection .

- ADMET Prediction : SwissADME or pkCSM tools forecast pharmacokinetic properties (e.g., logP = 1.2, moderate BBB permeability) for drug development .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

- Methodological Answer :

- Crystallization issues : The CF₃ group induces conformational flexibility, complicating crystal lattice formation.

- Solutions :

- Use slow evaporation in mixed solvents (e.g., CHCl₃/hexane) to promote ordered packing.

- Introduce hydrogen-bond donors (e.g., hydroxyl groups) via co-crystallization with tartaric acid .

Q. How should researchers address contradictory data in biological activity studies?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., fluorescence-based ATP assays vs. MTT for cytotoxicity).

- Batch Analysis : Confirm compound stability via HPLC; degradation products may skew bioactivity .

- Statistical Analysis : Apply ANOVA to identify outliers and ensure reproducibility across replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.